

Navigating the Structure-Activity Landscape of Aza-Oxindole Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *5-Methoxy-4-aza-2-oxindole*

Cat. No.: *B060382*

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For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of heterocyclic scaffolds is paramount for designing potent and selective therapeutic agents. This guide provides a comparative analysis of 4-aza-2-oxindole derivatives and their closely related isomers, exploring their potential as both anti-inflammatory agents and kinase inhibitors. Due to the limited specific SAR data on the 4-aza-2-oxindole core in publicly available literature, this guide leverages data from the isomeric 7-aza-2-oxindole and the related 4-azaindole scaffolds to provide a comprehensive overview of the broader aza-indole chemical space.

Anti-Inflammatory Potential of Aza-2-Oxindole Scaffolds

Recent studies have highlighted the anti-inflammatory properties of aza-2-oxindole derivatives. Research into a series of 7-aza-2-oxindole compounds has demonstrated their ability to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF- α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.^{[1][2]} This activity suggests their potential in treating inflammatory diseases like sepsis.

Comparative Anti-Inflammatory Activity of 7-Aza-2-Oxindole Derivatives

The following table summarizes the inhibitory effects of a series of synthesized 7-aza-2-oxindole derivatives on TNF- α and IL-6 production in RAW264.7 macrophages. The data is

presented as the percentage of inhibition at a 10 μ M concentration.

Compound ID	R Group	TNF- α Inhibition (%)	IL-6 Inhibition (%)
6a	2-OH, 4-OCH ₂ CH=CH ₂ -Ph	21.3	35.8
6b	4-OCH ₃ -Ph	25.4	42.1
6c	4-N(CH ₃) ₂ -Ph	38.9	39.5
6d	4-Cl-Ph	15.7	28.4
6e	4-N-morpholiny-Ph	35.1	48.2
6f	4-N-piperazinyl-Ph	29.8	45.3
6g	4-N-methylpiperazinyl-Ph	32.6	49.7
6h	3,4-(OCH ₃) ₂ -Ph	28.9	41.2
6i	4-(piperazine-1-carbaldehyde)-Ph	25.5	38.7
Tenidap	(Reference Drug)	20.1	30.5

Data sourced from Chen et al., 2014.[1][2]

SAR Insights for 7-Aza-2-Oxindoles: From the data, it is observed that substitutions on the phenyl ring significantly influence the anti-inflammatory activity.

- Electron-donating groups, such as dimethylamino (6c) and methoxy (6b), generally lead to better TNF- α and IL-6 inhibition compared to electron-withdrawing groups like chloro (6d).[3]
- The presence of heterocyclic moieties like morpholine (6e) and N-methylpiperazine (6g) at the 4-position of the phenyl ring appears to be favorable for inhibitory activity, particularly against IL-6.[1][2]

Kinase Inhibition Profile of the Related 4-Azaindole Scaffold

The 4-azaindole scaffold, a close structural relative of 4-aza-2-oxindole, has been extensively explored for its potent kinase inhibitory activity.^[4] These compounds often act as ATP-competitive inhibitors, targeting key kinases in cellular signaling pathways implicated in cancer and inflammatory diseases.^{[5][6]} Notable targets include p38 MAP kinase and p21-activated kinase 1 (PAK1).^{[1][5]}

Comparative Kinase Inhibitory Activity of 4-Azaindole Derivatives

The following table presents the inhibitory activity of a series of 4-azaindole derivatives against PAK1.

Compound ID	R ¹	R ²	PAK1 K _i (nM)
1	H	H	23
5	H	F	22
6	OMe	F	120
7	H	Cl	34
8	H	Me	25
9	H	OMe	190

Data sourced from a representative study on 4-azaindole based PAK1 inhibitors.^[1]

SAR Insights for 4-Azaindoles:

- The 4-azaindole core serves as an effective surrogate for an indole scaffold, often leading to improved physicochemical properties without compromising potency.^[1]
- Substitution at the 5-position of the azaindole ring with small, lipophilic groups like fluorine (5) or chlorine (7) is well-tolerated and maintains potent PAK1 inhibition.^[1]

- Introduction of a methoxy group at the 4-position (6) can lead to a decrease in potency.[\[1\]](#)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays discussed.

In Vitro Anti-inflammatory Assay: Inhibition of TNF- α and IL-6 Production

This cell-based assay evaluates the ability of test compounds to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW264.7).

Materials:

- RAW264.7 murine macrophage cell line
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
- Lipopolysaccharide (LPS) from *E. coli*
- Test compounds (dissolved in DMSO)
- Enzyme-Linked Immunosorbent Assay (ELISA) kits for mouse TNF- α and IL-6

Procedure:

- Cell Seeding: Seed RAW264.7 cells in 96-well plates at a density of 5×10^4 cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere.
- Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compounds. Pre-incubate the cells with the compounds for 1 hour.
- LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 μ g/mL to all wells except for the unstimulated control.

- Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.
- Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
- Cytokine Quantification: Measure the concentrations of TNF- α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the LPS-stimulated control and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay: p38 α MAP Kinase Assay

This biochemical assay measures the ability of test compounds to inhibit the activity of the p38 α MAP kinase.

Materials:

- Recombinant human p38 α kinase
- ATF-2 (Activating Transcription Factor 2) substrate
- ATP (Adenosine triphosphate)
- Kinase assay buffer
- Test compounds (dissolved in DMSO)
- ELISA-based detection system with an anti-phospho-ATF-2 antibody

Procedure:

- Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
- Assay Plate Preparation: Add 2 μ L of the diluted compounds or DMSO (for control wells) to the wells of a 96-well assay plate.

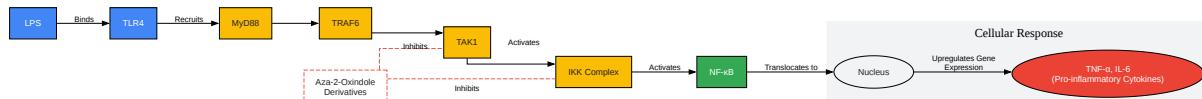
- Kinase Reaction Mixture: Prepare a kinase reaction mixture containing p38 α kinase and ATF-2 substrate in the kinase assay buffer.
- Initiation of Reaction: Add the kinase reaction mixture to each well and pre-incubate for 10 minutes at room temperature.
- Start Kinase Reaction: Initiate the kinase reaction by adding ATP solution to each well.
- Incubation: Incubate the plate at 30°C for 60 minutes.
- Stopping the Reaction: Stop the reaction by adding a solution of EDTA.
- Detection: Transfer the reaction mixture to an ELISA plate coated with a capture antibody for ATF-2. Detect the phosphorylated ATF-2 using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a suitable substrate.
- Data Analysis: Read the absorbance at 450 nm. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research approach.

LPS-Induced Pro-inflammatory Cytokine Production Pathway

The following diagram illustrates the signaling cascade initiated by LPS in macrophages, leading to the production of TNF- α and IL-6, and the inhibitory action of aza-2-oxindole derivatives.

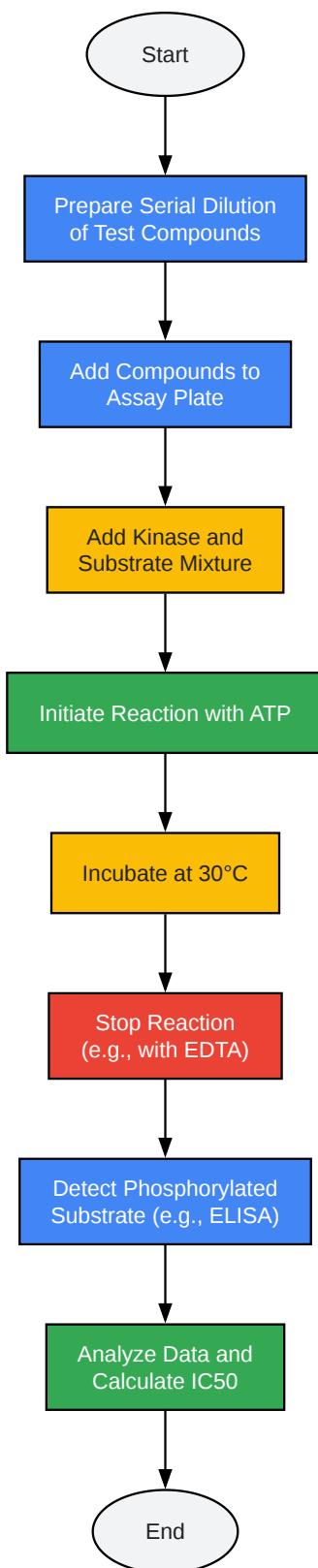


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Caption: LPS signaling cascade leading to cytokine production.

General Workflow for In Vitro Kinase Inhibition Assay

The diagram below outlines the key steps involved in a typical in vitro kinase inhibition assay.



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Caption: Workflow for a kinase inhibition assay.

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